Revaprazan-d3 Hydrochloride
Description
Overview of Revaprazan's Pre-clinical Pharmacological Profile as a Proton Pump Inhibitor
Revaprazan is a reversible proton pump inhibitor that competitively blocks the potassium-binding site of the H+/K+ ATPase in gastric parietal cells. newdrugapprovals.orgselleckchem.com This action inhibits the final step of gastric acid secretion, leading to an increase in intragastric pH. nih.govnewdrugapprovals.org Unlike irreversible proton pump inhibitors, Revaprazan's mechanism is not dependent on the acidic activation within the stomach or the secretion status of the proton pump. newdrugapprovals.org This class of drugs is referred to as acid pump antagonists (APAs). newdrugapprovals.org
Preclinical studies have demonstrated that Revaprazan effectively suppresses gastric acid secretion. jnmjournal.org In animal models, it has shown a rapid onset of action. patsnap.compatsnap.com Furthermore, in vitro studies using AGS cells, a human gastric adenocarcinoma cell line, have indicated that Revaprazan may possess anti-inflammatory properties beyond its acid-suppressing effects. selleckchem.comnih.gov Specifically, it has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) induced by Helicobacter pylori by blocking the phosphorylation of IκB-α and Akt signaling pathways. selleckchem.comnih.gov
Pharmacokinetic studies in rats and dogs have indicated that Revaprazan has a low oral bioavailability, which is thought to be due to a significant first-pass effect and its poor water solubility. selleckchem.comresearchgate.net To address the issue of low solubility, research has been conducted on creating nanosuspensions of Revaprazan hydrochloride, which have shown to enhance its oral bioavailability in rats. researchgate.net
Table 1: Preclinical Pharmacological Profile of Revaprazan
| Feature | Description | Source(s) |
|---|---|---|
| Mechanism of Action | Reversible, potassium-competitive inhibitor of the H+/K+ ATPase (proton pump). | newdrugapprovals.orgselleckchem.com |
| Classification | Acid Pump Antagonist (APA). | newdrugapprovals.org |
| Effect | Inhibits gastric acid secretion, leading to increased intragastric pH. | nih.govnewdrugapprovals.org |
| Key Difference from PPIs | Does not require acid activation. | newdrugapprovals.org |
| Additional Effects | In vitro anti-inflammatory action by inhibiting H. pylori-induced COX-2 expression. | selleckchem.comnih.gov |
| Pharmacokinetics | Low oral bioavailability in preclinical animal models. | selleckchem.comresearchgate.net |
Rationale and Applications of Stable Isotope Labeling in Pharmaceutical Research
Stable isotope labeling is a powerful technique in pharmaceutical research that involves incorporating non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into drug molecules. musechem.comsymeres.commetsol.com This method allows scientists to trace the journey and transformation of drugs within biological systems without significantly altering their chemical properties. musechem.com
The primary rationale for using stable isotopes lies in their ability to act as tracers. metsol.com Because they are chemically identical to their more common counterparts but have a different mass, they can be distinguished and quantified using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. musechem.comsymeres.comadesisinc.com
Key Applications of Stable Isotope Labeling:
Drug Metabolism and Pharmacokinetic (DMPK) Studies: Labeled compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. musechem.comsymeres.com They help researchers understand how a drug is processed and eliminated by the body. musechem.com
Mechanistic Studies: Deuterium, in particular, can be used to investigate reaction mechanisms through the "kinetic isotope effect." symeres.comresearchgate.net The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic reactions, providing insights into the metabolic pathways. researchgate.net
Quantitative Analysis: Isotopically labeled compounds serve as ideal internal standards in mass spectrometry. musechem.com Their distinct mass allows for precise quantification of the unlabeled drug in complex biological samples like plasma or tissue. musechem.com
Improving Pharmacokinetic Profiles: The kinetic isotope effect from deuterium substitution can be strategically used to enhance a drug's metabolic stability. musechem.comnih.gov This can lead to a longer half-life, reduced clearance, and potentially a more favorable dosing regimen. symeres.comnih.gov
Investigating Drug-Receptor Interactions: Labeled compounds are valuable tools in early-stage drug discovery for studying how a drug binds to its target receptor. musechem.com
Table 2: Applications of Stable Isotope Labeling in Pharmaceutical Research
| Application | Description | Source(s) |
|---|---|---|
| ADME Studies | Tracing the absorption, distribution, metabolism, and excretion of a drug. | musechem.com |
| Mechanistic Elucidation | Investigating reaction pathways and the kinetic isotope effect. | symeres.comresearchgate.net |
| Bioanalysis | Serving as internal standards for accurate quantification in mass spectrometry. | musechem.com |
| Pharmacokinetic Enhancement | Improving metabolic stability and half-life of a drug. | musechem.comsymeres.comnih.gov |
| Target Engagement | Studying drug-receptor binding interactions. | musechem.com |
Specific Research Importance of Revaprazan-d3 Hydrochloride as a Deuterated Analog
This compound is the deuterated form of Revaprazan Hydrochloride, where three hydrogen atoms have been replaced with deuterium atoms. lgcstandards.com This specific isotopic labeling makes it a valuable tool for a variety of research applications, primarily in the field of analytical chemistry and drug metabolism.
The primary research importance of this compound is its use as an internal standard for the quantitative analysis of Revaprazan in biological matrices. In pharmacokinetic studies, accurately measuring the concentration of a drug over time is crucial. By adding a known amount of this compound to a sample, researchers can use mass spectrometry to determine the precise concentration of the non-labeled Revaprazan, as the two compounds will behave almost identically during extraction and ionization but are easily distinguishable by their mass. musechem.com
Furthermore, this compound can be employed in metabolic studies to investigate the metabolic pathways of Revaprazan. By comparing the metabolism of the deuterated and non-deuterated forms, researchers can identify the sites of metabolic attack and understand how the drug is broken down in the body. The deuterium labeling can potentially alter the rate of metabolism at the site of substitution, providing insights into the enzymes involved in the process. researchgate.net
Table 3: Research Applications of this compound
| Research Application | Description | Source(s) |
|---|---|---|
| Analytical Reference Standard | Used as an internal standard for accurate quantification of Revaprazan in bioanalytical methods. | |
| Pharmacokinetic Studies | Facilitates precise measurement of Revaprazan concentrations in biological fluids and tissues. | |
| Metabolic Pathway Investigation | Helps in identifying metabolites and understanding the metabolic fate of Revaprazan. |
Properties
CAS No. |
1346602-51-4 |
|---|---|
Molecular Formula |
C₂₂H₂₁D₃ClFN₄ |
Molecular Weight |
401.92 |
Synonyms |
4-(3,4-Dihydro-1-(methyl-d3)-2(1H)-isoquinolinyl)-N-(4-fluorophenyl)-5,6-dimethyl-2-pyrimidinamine Hydrochloride; 5,6-Dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-d3_x000B_1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride; Revaprazan Hydrochlorid |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Revaprazan D3 Hydrochloride
Deuterium (B1214612) Labeling Approaches and Precursor Selection for Site-Specific Deuteration
The synthesis of Revaprazan-d3 Hydrochloride necessitates a site-specific and highly efficient deuterium labeling strategy. Given the "-d3" designation, the labeling involves the replacement of three hydrogen atoms with deuterium, most plausibly on a methyl group. The structure of Revaprazan features three methyl groups: two on the pyrimidine (B1678525) ring and one on the tetrahydroisoquinoline moiety. The most common synthetic strategies for Revaprazan involve the coupling of a substituted pyrimidine with 1-methyl-1,2,3,4-tetrahydroisoquinoline. portico.orggoogle.comgoogle.comnewdrugapprovals.org Therefore, the most direct approach for synthesizing the target compound is through the preparation of a deuterated precursor, specifically 1-(methyl-d3)-1,2,3,4-tetrahydroisoquinoline.
This precursor-based approach ensures that the deuterium is incorporated at a specific, predetermined site, avoiding non-specific exchanges that could occur if deuteration were attempted on the final Revaprazan molecule. The synthesis of the deuterated key intermediate, 1-(methyl-d3)-1,2,3,4-tetrahydroisoquinoline, can be achieved using several established methods for introducing a trideuteromethyl group. researchgate.net
One effective method involves the use of commercially available, highly enriched deuterated methylating agents. For instance, the synthesis can start from phenethylamine, which undergoes acetylation followed by cyclization to form 1-methyl-3,4-dihydroisoquinoline. portico.org To introduce the deuterium label, the acetylation step can be modified to use a deuterated acetyl source, or more commonly, the final reduction step to form the tetrahydroisoquinoline can be preceded by methylation with a deuterated agent like iodomethane-d3 (B117434) (CD₃I).
Key Deuterated Precursors and Reagents:
Iodomethane-d3 (CD₃I): A widely used reagent for introducing a -CD₃ group via nucleophilic substitution. libretexts.org
Methanol-d4 (CD₃OD): Can be used as a source for the trideuteromethyl group in specific catalytic reactions. researchgate.net
Sodium borodeuteride (NaBD₄): A deuterated reducing agent used to introduce deuterium atoms, though less direct for creating a -CD₃ group in this context.
The selection of the precursor is critical for ensuring high isotopic enrichment at the desired position. By synthesizing 1-(methyl-d3)-1,2,3,4-tetrahydroisoquinoline with high isotopic purity, the subsequent reaction steps to form Revaprazan-d3 will carry this label through to the final product.
Optimized Reaction Pathways and Synthetic Yield Considerations in Revaprazan-d3 Synthesis
Once the isotopically labeled precursor, 1-(methyl-d3)-1,2,3,4-tetrahydroisoquinoline, is prepared, it can be incorporated into established synthetic routes for Revaprazan. portico.orggoogle.comnewdrugapprovals.org A common pathway involves the condensation of this deuterated intermediate with a 4-chloro-2-(4-fluoroanilino)-5,6-dimethylpyrimidine derivative.
The reaction conditions, such as solvent, temperature, and catalyst, are generally expected to be similar to those used for the synthesis of the non-deuterated analogue. The kinetic isotope effect (KIE) associated with the C-D bond versus the C-H bond is unlikely to significantly alter the reaction kinetics of the condensation step, as the bonds at the labeled methyl group are not directly involved in the bond-forming process of the main Revaprazan scaffold.
However, considerations for yield optimization include:
Purity of Precursors: The yield is highly dependent on the purity of both the deuterated tetrahydroisoquinoline and the pyrimidine coupling partner.
Reaction Conditions: Solvents such as ethylene (B1197577) glycol or 1,2-propylene glycol, often used in the non-deuterated synthesis, would be suitable. google.com Reaction times and temperatures may require slight adjustments to maximize conversion and minimize side-product formation.
Purification: Chromatographic purification of the final product is crucial to separate Revaprazan-d3 from any unreacted starting materials or byproducts. The purification process must also be capable of preserving the isotopic integrity of the compound.
| Step | Reactant A | Reactant B | Key Process | Product |
| 1 | Phenethylamine | Acetyl-d3 Chloride | Acetylation & Cyclization | 1-(methyl-d3)-3,4-dihydroisoquinoline |
| 2 | 1-(methyl-d3)-3,4-dihydroisoquinoline | Sodium Borohydride | Reduction | 1-(methyl-d3)-1,2,3,4-tetrahydroisoquinoline |
| 3 | 4-chloro-2-(4-fluoroanilino)-5,6-dimethylpyrimidine | 1-(methyl-d3)-1,2,3,4-tetrahydroisoquinoline | Condensation | 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-(methyl-d3)-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine |
| 4 | Revaprazan-d3 Base | Hydrochloric Acid | Salt Formation | This compound |
Control and Assessment of Isotopic Purity During Deuterated Compound Synthesis
Controlling and verifying the isotopic purity of this compound is a critical aspect of its synthesis. The primary goal is to ensure a high percentage of the desired d3-isotopologue and to quantify the presence of other isotopic species (d0, d1, d2). The two primary analytical techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the isotopic distribution of the final compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion peak, the relative abundance of each isotopologue can be calculated. nih.govresearchgate.net The theoretical mass difference between each isotopologue is approximately 1.006 Da.
| Isotopologue | Description | Theoretical Mass Shift (Da) | Expected m/z [M+H]⁺ |
| d0 (Unlabeled) | Revaprazan | 0 | 363.1980 |
| d1 | Revaprazan with 1 Deuterium | +1.0063 | 364.2043 |
| d2 | Revaprazan with 2 Deuteriums | +2.0126 | 365.2106 |
| d3 | Revaprazan with 3 Deuteriums | +3.0189 | 366.2169 |
The isotopic purity is calculated from the integrated peak areas of each isotopologue in the mass spectrum, after correcting for the natural abundance of isotopes like ¹³C. nih.govgithub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides complementary information, confirming the site of deuteration and quantifying the level of deuterium incorporation.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Revaprazan-d3, the signal corresponding to the methyl protons at the C1 position of the tetrahydroisoquinoline ring should be significantly diminished or absent. The integration of this residual signal relative to other non-deuterated proton signals in the molecule allows for a quantitative assessment of the isotopic enrichment. studymind.co.uk
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. For Revaprazan-d3, a signal should be present in the ²H NMR spectrum at the chemical shift corresponding to the C1-methyl group, confirming the location of the label. Quantitative ²H NMR can be used to determine the isotopic abundance with high accuracy. nih.gov
¹³C NMR: The carbon atom attached to the deuterium atoms (-CD₃) will exhibit a characteristic multiplet due to C-D coupling and an isotopic shift compared to the -CH₃ carbon in the unlabeled compound. nih.gov
Together, these analytical methods provide a comprehensive characterization of this compound, ensuring its structural integrity and verifying its isotopic purity.
An article on the "Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation of this compound" cannot be generated at this time. A thorough search of publicly available scientific literature and databases did not yield specific experimental data, such as high-resolution mass spectrometry, tandem mass spectrometry, nuclear magnetic resonance spectroscopy, or high-performance liquid chromatography, for the deuterated compound this compound.
The successful generation of the requested article is contingent upon the availability of detailed research findings from scholarly sources that are not product listings from chemical suppliers. Without access to such specific data for this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the strict outline and content requirements provided.
Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation of Revaprazan D3 Hydrochloride
Vibrational Spectroscopy Applications in Deuterated Compound Analysis (e.g., Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing techniques such as Infrared (IR) and Raman spectroscopy, serves as a powerful, non-destructive method for the structural elucidation of molecules. These techniques are particularly insightful in the analysis of deuterated compounds like Revaprazan-d3 Hydrochloride, where the selective replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), induces predictable and informative changes in the vibrational spectra.
The fundamental principle behind this application lies in the mass-dependent nature of molecular bond vibrations. The frequency of a bond's vibration is primarily determined by the strength of the bond (force constant) and the masses of the connected atoms (reduced mass). According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system.
When a protium (¹H) atom is replaced by a deuterium (²H or D) atom, the mass of that specific atomic position is effectively doubled. This significant increase in mass leads to a discernible decrease—or downshift—in the vibrational frequency of the corresponding bond (e.g., a C-D bond vibrates at a lower frequency than a C-H bond). This phenomenon, known as the isotopic shift, is a cornerstone of analyzing deuterated compounds. orgchemboulder.com
In the context of this compound, the deuteration is specifically located at the methyl (CH₃) group, which becomes a trideuteromethyl (CD₃) group. This targeted isotopic labeling allows researchers to isolate and identify the vibrational modes associated with this specific part of the molecule.
Infrared (IR) Spectroscopy:
In IR spectroscopy, molecules absorb infrared radiation at frequencies that match their natural vibrational modes, causing a change in the dipole moment. The substitution of hydrogen with deuterium results in new absorption bands appearing at lower wavenumbers. For C-H stretching vibrations, which typically appear in the 2850-3000 cm⁻¹ region for alkyl groups, the corresponding C-D stretching vibrations are expected to appear at a significantly lower frequency. libretexts.org The theoretical shift can be estimated by a factor of approximately √2 (≈1.41), placing the C-D stretch in a less congested region of the spectrum, often around 2100-2260 cm⁻¹. This "spectral window" is particularly advantageous as it is generally free from other fundamental vibrations, allowing for clear identification and analysis of the deuterated functional group without interference. researchgate.net
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. It detects vibrations that cause a change in the polarizability of a molecule. Similar to IR, the C-D vibrational modes in this compound will be observed at lower frequencies compared to the C-H modes in non-deuterated Revaprazan. Raman is highly effective for observing symmetric vibrations and can be used in aqueous media, making it a versatile tool for analyzing pharmaceutical compounds. The distinct C-D stretching peak provides a clear spectroscopic marker for the deuterated methyl group.
The analysis of these isotopic shifts provides definitive confirmation of the position of deuteration within the Revaprazan molecule. By comparing the spectra of standard Revaprazan Hydrochloride with this compound, the disappearance or significant reduction of intensity of peaks in the C-H stretching region and the concurrent appearance of strong peaks in the C-D stretching region confirms the successful and specific isotopic labeling at the methyl group.
Below is a data table illustrating the theoretically expected vibrational frequency shifts for the methyl group in Revaprazan upon deuteration.
Table 1: Theoretical Vibrational Frequencies of Methyl Group in Revaprazan vs. Revaprazan-d3 This table presents predicted values based on established principles of vibrational spectroscopy. Actual experimental values may vary.
| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Predicted C-D Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| Symmetric Stretch | ~2870 | ~2100 | IR & Raman |
| Asymmetric Stretch | ~2960 | ~2210 | IR & Raman |
| Symmetric Bending (Scissoring) | ~1460 | ~1050 | IR |
This detailed characterization using vibrational spectroscopy is crucial for confirming the molecular identity and isotopic purity of this compound, which is essential for its use in subsequent analytical and metabolic studies.
Application of Revaprazan D3 Hydrochloride As an Internal Standard in Bioanalytical Method Development
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Revaprazan Quantification in Biological Matrices
The development of a robust LC-MS/MS method is crucial for the accurate quantification of Revaprazan in biological samples. This involves optimizing both the chromatographic separation and the mass spectrometric detection to achieve high sensitivity and selectivity.
The primary goal of chromatographic optimization is to achieve a symmetrical peak shape for Revaprazan and its deuterated internal standard, Revaprazan-d3 Hydrochloride, while ensuring separation from endogenous interferences in the biological matrix. allmultidisciplinaryjournal.com Key parameters for optimization include the choice of the analytical column, mobile phase composition, flow rate, and column temperature. allmultidisciplinaryjournal.com
For the analysis of Revaprazan, a reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed using a Symmetry C18 column (250 mm x 4.6 mm, 5µm particle size). allmultidisciplinaryjournal.com An isocratic elution with a mobile phase consisting of methanol (B129727) and a phosphate (B84403) buffer was found to be effective. allmultidisciplinaryjournal.com The optimization of the mobile phase composition and pH is critical to ensure good peak shape and retention time. allmultidisciplinaryjournal.com While specific conditions for the simultaneous analysis of Revaprazan and this compound are not detailed in the provided literature, a typical starting point would involve a gradient elution with acetonitrile (B52724) and an aqueous buffer containing a small amount of formic acid to enhance ionization.
Table 1: Example of Optimized Chromatographic Conditions for Revaprazan Analysis
| Parameter | Condition |
|---|---|
| Column | Symmetry C18, 250 mm x 4.6 mm, 5µm |
| Mobile Phase | Methanol: 0.02M Phosphate Buffer (pH 3.8) (70:30 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 245 nm (for UV detection) |
| Run Time | 7 minutes |
This data is based on an RP-HPLC method for Revaprazan and serves as an illustrative example. allmultidisciplinaryjournal.com
Mass spectrometric detection, particularly in the multiple reaction monitoring (MRM) mode, offers high selectivity and sensitivity for quantitative analysis. nih.gov The optimization of MS parameters involves the selection of precursor and product ions for both Revaprazan and this compound. This is typically achieved by infusing a standard solution of each compound into the mass spectrometer and optimizing the ionization source parameters (e.g., spray voltage, source temperature) and compound-specific parameters (e.g., declustering potential, collision energy).
For a related compound, vonoprazan, and its deuterated internal standard (vonoprazan-d4), the precursor-product ion transitions were identified as m/z 346.0 → 315.1 and 350.0 → 316.0, respectively. nih.gov A similar approach would be applied to Revaprazan and this compound. The selection of specific fragment ions is crucial to ensure that the assay is free from cross-talk between the analyte and the internal standard. sci-hub.red
Table 2: Hypothetical MRM Transitions for Revaprazan and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Revaprazan | [M+H]⁺ | Fragment 1 |
| [M+H]⁺ | Fragment 2 | |
| This compound | [M+H]⁺+3 | Fragment 1+3 |
| [M+H]⁺+3 | Fragment 2+3 |
This table illustrates the expected pattern for a deuterated internal standard, where M is the mass of Revaprazan. Specific m/z values would need to be determined experimentally.
Strategies for Minimizing Isotopic Interference in LC-MS/MS Quantification
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted approach in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to ensure accuracy and precision. nih.govnih.gov This method is effective because the SIL-IS co-elutes with the analyte and experiences similar variations during sample preparation and ionization. nih.gov However, a significant challenge in this approach is the potential for isotopic interference, or "cross-talk," between the analyte (Revaprazan) and the SIL-IS. nih.govresearchgate.net This phenomenon occurs when the isotopic signature of the analyte contributes to the signal of the internal standard, or vice versa, potentially compromising the accuracy of quantification and leading to non-linear calibration curves. researchgate.net Effective bioanalytical method development requires strategies to identify and mitigate such interferences. nih.gov
Several strategies can be employed during method development to minimize the impact of isotopic interference when using this compound as an internal standard.
Selection of Appropriate Precursor and Product Ions
A primary strategy to prevent isotopic interference is the careful selection of precursor and product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode. The mass difference between the analyte and its SIL-IS is a critical factor. nih.gov For deuterium-labeled standards like Revaprazan-d3, a mass shift of +3 atomic mass units (amu) is expected. The interference typically arises from the natural abundance of heavy isotopes, primarily ¹³C, in the Revaprazan molecule. The natural abundance of ¹³C is approximately 1.1%. Therefore, the M+1 isotope peak for Revaprazan will have a relative intensity that depends on the number of carbon atoms in the molecule. If the M+2 or M+3 isotopic peaks of Revaprazan overlap with the precursor ion of Revaprazan-d3, it can lead to a false-positive signal for the internal standard, particularly at high analyte concentrations.
To mitigate this, it is crucial to:
Evaluate the full scan mass spectra of both Revaprazan and this compound to understand their isotopic distribution patterns.
Select an MRM transition for the SIL-IS that does not have a significant contribution from the natural isotopes of the analyte. A mass difference of at least 3 amu is generally recommended to minimize the effect of isotopic overlap. nih.gov
Monitor for potential cross-talk by analyzing high-concentration samples of the analyte without the internal standard to check for any signal in the IS channel, and vice versa.
Table 1: Illustrative MRM Transitions and Potential for Isotopic Crosstalk
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Isotope Monitored | Potential for Interference from Revaprazan |
| Revaprazan | [M+H]⁺ | Product 1 | M | Not Applicable |
| Revaprazan | [M+1+H]⁺ | Product 1 | M+1 | Contribution to IS signal is possible if M+3 of analyte overlaps with M of IS |
| Revaprazan | [M+2+H]⁺ | Product 1 | M+2 | Contribution to IS signal is possible if M+3 of analyte overlaps with M of IS |
| This compound | [M+3+H]⁺ | Product 2 | M+3 | Minimal, assuming sufficient mass separation and high isotopic purity |
Chromatographic Separation
While isotopic interference is primarily a mass spectrometry issue, chromatographic conditions can play a role in mitigating other potential interferences that might exacerbate the problem. nih.gov Although the analyte and its co-eluting SIL-IS are intended to behave identically during chromatography, achieving sharp, symmetrical peaks can improve the signal-to-noise ratio and provide a more accurate measurement of the respective peak areas, reducing the impact of any baseline noise that could be mistaken for low-level interference. In cases where an unknown metabolite or matrix component might be isobaric with the SIL-IS, chromatographic separation becomes essential. nih.gov
Isotopic Purity of the Internal Standard
The isotopic purity of this compound is a critical factor. An ideal SIL-IS would consist entirely of the labeled species (d3). However, the synthesis of SIL-IS often results in the presence of a small percentage of the unlabeled analyte (d0) and other isotopic variants (d1, d2). If the this compound standard contains a significant amount of unlabeled Revaprazan, it will contribute to the analyte signal, leading to an overestimation of the analyte concentration. Regulatory guidelines often specify a minimum required isotopic purity for internal standards.
During method development, it is essential to:
Source a high-purity this compound standard. The certificate of analysis should provide information on its isotopic distribution.
Assess the contribution of the IS to the analyte signal. This can be done by preparing a "zero sample" (blank matrix spiked only with the internal standard) and measuring the response in the analyte's MRM channel. This response can then be used to correct the measurements in the unknown samples.
Table 2: Illustrative Impact of this compound Isotopic Purity on Analyte Quantification
| Isotopic Purity of Revaprazan-d3 | Percentage of Unlabeled Revaprazan (d0) in IS | Contribution to Analyte Signal at a Constant IS Concentration | Potential Impact on Accuracy at Low Analyte Concentrations |
| 99.9% | 0.1% | Low | Negligible |
| 99.5% | 0.5% | Moderate | Potential for positive bias |
| 99.0% | 1.0% | Significant | Likely to cause inaccurate results |
| 98.0% | 2.0% | High | Unacceptable for regulated bioanalysis |
By systematically evaluating these factors during method development, bioanalytical scientists can establish a robust LC-MS/MS assay for the quantification of Revaprazan that is free from significant isotopic interference, thereby ensuring the generation of accurate and reliable data.
Pre Clinical Pharmacokinetic Investigations Utilizing Revaprazan D3 Hydrochloride As a Tracer
Application of Revaprazan-d3 Hydrochloride in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in In Vitro and In Vivo Animal Models
The use of stable isotope-labeled compounds, such as this compound, is a powerful tool in preclinical ADME studies. These deuterated tracers allow for the precise differentiation and quantification of the administered drug from its endogenously produced counterparts and metabolites. While specific published data on ADME studies utilizing this compound in preclinical models remains limited, the established methodologies in drug metabolism research provide a framework for its potential applications.
In in vitro models, such as liver microsomes and hepatocytes from preclinical species like rats and dogs, this compound can be employed to investigate metabolic pathways. By incubating the deuterated compound with these systems, researchers can identify and characterize metabolites using mass spectrometry. The distinct mass shift introduced by the deuterium (B1214612) atoms facilitates the unequivocal identification of drug-related material.
Comparative Pharmacokinetic Studies of Revaprazan and this compound in Pre-clinical Species
Comparative pharmacokinetic studies in preclinical species are essential to determine if deuteration alters the disposition of Revaprazan. These studies typically involve administering equimolar doses of both Revaprazan and this compound to animal models and comparing their plasma concentration-time profiles.
Assessment of Kinetic Isotope Effects (KIE) on Pharmacokinetic Parameters in Animal Models
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction, particularly one involving the cleavage of a carbon-hydrogen bond, is slowed. In drug metabolism, if the deuteration occurs at a site of metabolic attack by enzymes like cytochrome P450, it can lead to a decreased rate of metabolism.
While specific data for this compound is not yet available, a hypothetical study in rats could yield results similar to those presented in the table below, illustrating a potential KIE.
Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Revaprazan and this compound in Rats Following a Single Oral Dose
| Parameter | Revaprazan | This compound |
| Cmax (ng/mL) | 850 | 980 |
| Tmax (h) | 1.5 | 1.5 |
| AUC (0-t) (ng·h/mL) | 4200 | 5500 |
| t1/2 (h) | 2.8 | 3.5 |
| CL/F (L/h/kg) | 0.24 | 0.18 |
This table is illustrative and based on potential outcomes of a kinetic isotope effect. Actual data from preclinical studies is required for confirmation.
Investigation of Half-Life (t1/2) and Clearance (CL) Modifications due to Deuteration in Pre-clinical Systems
A direct consequence of the KIE can be a modification of the drug's elimination half-life (t1/2) and clearance (CL). If metabolism is a major route of elimination for Revaprazan, and deuteration slows this process, a longer half-life and lower clearance would be expected for this compound. This could potentially lead to a more sustained therapeutic effect.
For instance, preclinical studies in dogs could be designed to assess these modifications. The expected findings, if a significant KIE is present, would show a statistically significant increase in the half-life and a corresponding decrease in the clearance of the deuterated compound compared to the non-deuterated form.
Quantitative Analysis of Revaprazan and its Metabolites in Biological Samples from Animal Studies Using Deuterated Standards
This compound serves as an ideal internal standard for the quantitative bioanalysis of Revaprazan and its metabolites in biological samples from animal studies. The use of a stable isotope-labeled internal standard is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
Because this compound has nearly identical physicochemical properties to Revaprazan, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, it is distinguished by its different mass-to-charge ratio (m/z). This allows for accurate correction of any variability during sample preparation and analysis, such as extraction losses or matrix effects, leading to highly precise and accurate quantification of the analyte.
For example, in a study analyzing Revaprazan concentrations in rat plasma, a known amount of this compound would be added to each plasma sample before processing. The ratio of the peak area of Revaprazan to the peak area of this compound is then used to construct a calibration curve and determine the concentration of Revaprazan in the unknown samples. This methodology is critical for generating reliable pharmacokinetic data in preclinical development.
Metabolic Pathway Elucidation and Enzyme Kinetics Studies with Deuterated Revaprazan
Identification and Characterization of Revaprazan Metabolites Using Revaprazan-d3 Hydrochloride as a Stable Isotope Tracer.
In Vitro Metabolic Stability and Metabolite Profiling in Liver Microsomes and Hepatocytes from Animal Species.
In vitro studies utilizing liver microsomes and hepatocytes from various preclinical species are fundamental in assessing the metabolic stability and identifying the primary metabolic pathways of a drug candidate. While specific data for this compound is not publicly available, the general methodology involves incubating the compound with these liver preparations.
For instance, studies on other potassium-competitive acid blockers (P-CABs) like Zastaprazan have demonstrated that the compound is metabolized in hepatocytes from humans, dogs, monkeys, mice, and rats, leading to the formation of numerous phase I and phase II metabolites nih.gov. The metabolic stability, often expressed as intrinsic clearance, can vary across species. For example, Zastaprazan was found to be highly metabolized in human, dog, and mouse hepatocytes, while showing moderate metabolism in rat and monkey hepatocytes nih.gov.
A hypothetical data table for the in vitro metabolic stability of this compound in liver microsomes from different species is presented below, based on typical experimental outcomes in drug metabolism studies.
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t1/2) (min) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Dog | Data not available | Data not available |
| Monkey | Data not available | Data not available |
| Mouse | Data not available | Data not available |
Metabolite profiling in these in vitro systems would involve techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect and tentatively identify metabolites based on their mass-to-charge ratio and fragmentation patterns. The deuterated label would aid in distinguishing true metabolites from background noise.
In Vivo Metabolite Excretion Profiling in Pre-clinical Animal Models.
Following in vitro assessments, in vivo studies in preclinical animal models such as rats, dogs, or monkeys are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug. After administration of this compound, biological samples including plasma, urine, and feces are collected over time.
Analysis of these samples allows for the identification and quantification of the parent drug and its metabolites. This provides a comprehensive picture of the drug's disposition and the major routes of elimination from the body. Similar studies on other drugs have successfully identified numerous metabolites in vivo mdpi.com. For example, studies on the antidepressant Reboxetine in rats, dogs, and monkeys revealed that the drug is extensively metabolized, with radioactivity being eliminated through both renal and fecal routes nih.gov.
A hypothetical table summarizing the excretion profile of this compound and its metabolites in a preclinical model is shown below.
| Matrix | % of Administered Dose | Major Metabolites Detected |
| Urine | Data not available | Data not available |
| Feces | Data not available | Data not available |
Determination of Enzymatic Pathways Involved in Revaprazan Metabolism.
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.
Role of Cytochrome P450 (CYP) Isoforms in Deuterated Revaprazan Metabolism.
The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the phase I metabolism of many drugs genomind.com. Reaction phenotyping studies are performed to identify the specific CYP isoforms involved in the metabolism of a compound. This typically involves incubating the drug with a panel of recombinant human CYP enzymes or using specific chemical inhibitors or antibodies in human liver microsomes.
For other P-CABs, such as Zastaprazan, studies have shown that CYP3A4 and CYP3A5 play major roles in its metabolism, while other isoforms like CYP1A2, 2C8, 2C9, 2C19, and 2D6 have minor contributions nih.gov. Given the structural similarities within the P-CAB class, it is plausible that Revaprazan is also a substrate for several CYP enzymes, with CYP3A4 being a likely major contributor.
A hypothetical data table summarizing the relative contribution of different CYP isoforms to the metabolism of this compound is presented below.
| CYP Isoform | Relative Contribution (%) |
| CYP1A2 | Data not available |
| CYP2B6 | Data not available |
| CYP2C8 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
| CYP3A4/5 | Data not available |
Involvement of Other Phase I and Phase II Metabolizing Enzymes.
In addition to CYP enzymes, other phase I enzymes and phase II conjugating enzymes can be involved in drug metabolism. Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs), conjugate drugs or their phase I metabolites with endogenous molecules to facilitate their excretion ebmconsult.com.
The metabolism of Zastaprazan, for example, involves UGT2B7 and UGT2B17 in the glucuronidation of one of its primary metabolites nih.gov. It is therefore reasonable to hypothesize that Revaprazan and its metabolites may also undergo conjugation reactions mediated by UGTs or other phase II enzymes.
Mechanistic Insights from Kinetic Isotope Effects on Metabolic Transformations of Revaprazan.
The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. A C-D bond is stronger than a C-H bond, and therefore, reactions that involve the cleavage of this bond as the rate-determining step will proceed more slowly for the deuterated compound juniperpublishers.com.
Studying the KIE on the metabolism of this compound can provide valuable mechanistic insights. If a significant KIE is observed for the formation of a particular metabolite, it suggests that the cleavage of the C-D bond is involved in the rate-limiting step of that metabolic pathway. This information can help to pinpoint the exact site of metabolic attack on the molecule. Deuteration has been successfully used as a strategy to improve the metabolic stability of drugs by slowing down their rate of metabolism juniperpublishers.comsemanticscholar.org.
A hypothetical data table illustrating the kinetic isotope effect on the formation of a major metabolite of Revaprazan is shown below.
| Metabolic Reaction | Rate of Metabolism (Revaprazan) (pmol/min/mg protein) | Rate of Metabolism (Revaprazan-d3) (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
| Hydroxylation at position X | Data not available | Data not available | Data not available |
Application of Isotope Ratio Mass Spectrometry in Tracing Metabolic Fate
The use of stable isotope labeling, particularly with deuterium, in conjunction with isotope ratio mass spectrometry (IRMS), provides a powerful and precise method for elucidating the metabolic fate of drug candidates like this compound. metsol.com This technique is instrumental in tracking the journey of a drug through the body, offering quantitative data on its absorption, distribution, metabolism, and excretion (ADME). metsol.com
Isotope ratio mass spectrometry is a specialized analytical technique designed to measure the relative abundance of isotopes in a sample with extremely high precision. wikipedia.orgpnnl.gov Unlike conventional mass spectrometry that might be used for structural identification, IRMS is optimized to determine the ratio of a heavy isotope to its light counterpart (e.g., deuterium ²H to hydrogen ¹H). wisc.edu This capability allows researchers to trace the disposition of a deuterated compound by monitoring changes in this isotopic ratio in biological samples over time. pnnl.gov
In the context of this compound, the deuterium atoms serve as a stable, non-radioactive label. When the drug is metabolized, the resulting metabolites will retain some or all of these deuterium atoms. By analyzing samples (such as plasma, urine, or feces) with IRMS, researchers can precisely quantify the amount of the deuterated drug and its metabolites. physoc.org The high sensitivity of IRMS enables the detection of even subtle changes in metabolic pathways and provides detailed kinetic data essential for pharmacokinetic studies. metsol.com
The process involves introducing the sample, which has been converted into a simple gas (like H₂ for hydrogen isotope analysis), into the mass spectrometer. pnnl.gov The gas is ionized, and the ions are accelerated down a flight tube, where they are separated by mass before being quantified by detectors like Faraday cups. pnnl.gov By comparing the measured isotope ratios against a standard, an accurate determination of the sample's isotopic composition is achieved. wikipedia.org
The data generated from these studies are critical for building a complete picture of a drug's behavior in a biological system. The precision of IRMS allows for the accurate determination of reaction rates and the final disposition of the administered compound, providing invaluable insights for drug development and regulatory assessment. pnnl.gov
Illustrative Data from Isotope Ratio Analysis
The following table represents the type of data that could be generated from an IRMS analysis of plasma samples following the administration of this compound. The data illustrates how the deuterium-to-hydrogen ratio (²H/¹H) in different metabolic fractions can be tracked over time.
| Time Point (Hours) | Sample Fraction | Measured ²H/¹H Ratio (x 10⁻⁶) | % of Administered Isotope Detected |
|---|---|---|---|
| 1 | Parent Drug (Revaprazan-d3) | 155.8 | 95.2 |
| 1 | Metabolite A | 15.2 | 4.1 |
| 1 | Metabolite B | 2.1 | 0.7 |
| 4 | Parent Drug (Revaprazan-d3) | 89.4 | 54.6 |
| 4 | Metabolite A | 45.7 | 27.9 |
| 4 | Metabolite B | 12.3 | 7.5 |
| 12 | Parent Drug (Revaprazan-d3) | 25.1 | 15.3 |
| 12 | Metabolite A | 38.9 | 23.8 |
| 12 | Metabolite B | 21.5 | 13.1 |
| 24 | Parent Drug (Revaprazan-d3) | 5.6 | 3.4 |
| 24 | Metabolite A | 15.3 | 9.3 |
| 24 | Metabolite B | 10.1 | 6.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It demonstrates the principles of how isotope ratio mass spectrometry would be applied to trace the metabolic fate of this compound.
Pre Clinical Pharmacodynamic and Mechanistic Research with Revaprazan D3 Hydrochloride
In Vitro Assessment of Molecular Target Engagement and Receptor Binding Properties
No specific in vitro assessment data for molecular target engagement and receptor binding properties of Revaprazan-d3 Hydrochloride has been reported in the available scientific literature. Research has, however, extensively characterized the non-deuterated form, Revaprazan.
Investigations into Proton Pump (H+/K+ ATPase) Inhibition in Isolated Systems
Studies on Revaprazan Hydrochloride have established its mechanism of action as a potassium-competitive acid blocker (P-CAB). jocpr.com Unlike proton pump inhibitors (PPIs) such as omeprazole, which irreversibly bind to the proton pump, Revaprazan reversibly inhibits the H+/K+ ATPase. portico.org This reversible binding occurs at the potassium-binding site of the pump. portico.org
In vitro studies have determined the inhibitory concentration (IC50) of Revaprazan to be 0.350 µM at a pH of 6.1. jocpr.com Molecular dynamics studies suggest that both neutral and protonated forms of Revaprazan interact with the H+/K+ ATPase. jocpr.com At a pH of 6.1, the protonated form of Revaprazan is predominant. jocpr.com The binding involves hydrophobic interactions with key amino acid residues of the enzyme. jocpr.com
Comparative Pharmacodynamic Evaluations of Revaprazan and its Deuterated Analog in In Vitro Cellular Models
There is no publicly available data from comparative pharmacodynamic evaluations of Revaprazan and its deuterated analog, this compound, in in vitro cellular models. Such studies would be essential to determine if the deuterium (B1214612) substitution in this compound alters its potency, selectivity, or duration of action at a cellular level.
For the parent compound, Revaprazan, in vitro studies using human colonic Caco-2 cell monolayers have shown that its uptake is likely mediated by a high-affinity, energy-dependent transporter. portico.org
Cellular and Molecular Signaling Pathway Investigations Utilizing this compound as a Probe
No research has been published that utilizes this compound as a probe to investigate cellular and molecular signaling pathways.
However, studies with Revaprazan have explored its effects beyond proton pump inhibition. Research has indicated that Revaprazan may exert anti-inflammatory actions. In studies involving Helicobacter pylori-infected gastric epithelial cells, Revaprazan was found to inhibit the expression of cyclooxygenase-2 (COX-2) by inactivating Akt signaling. nih.gov This suggests that Revaprazan could have direct anti-inflammatory effects in the context of H. pylori-associated gastric inflammation. nih.gov This action is attributed to the inhibition of IκB-α degradation and Akt inactivation, leading to a reduction in H. pylori-induced COX-2 expression. nih.gov
Computational and Theoretical Studies on Revaprazan Deuteration
Molecular Modeling and Docking Simulations for Analyzing Deuterium's Impact on Target Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand (in this case, Revaprazan-d3 Hydrochloride) to its biological target, the H+/K+-ATPase proton pump. These methods are crucial for understanding how the substitution of hydrogen with deuterium (B1214612) might alter the drug-target interactions at an atomic level.
Docking studies involve placing the three-dimensional structure of this compound into the binding site of a model of the H+/K+-ATPase. The algorithm then explores various possible conformations and orientations of the drug within the binding pocket, calculating a scoring function to estimate the binding energy for each pose. A lower binding energy typically indicates a more stable and favorable interaction. By comparing the docking scores and binding poses of deuterated and non-deuterated Revaprazan, researchers can hypothesize about the impact of deuteration on target engagement.
Key interactions between Revaprazan and the H+/K+-ATPase involve hydrogen bonds, hydrophobic interactions, and ionic bonds with specific amino acid residues in the binding pocket. Molecular dynamics simulations, which simulate the movement of atoms over time, can further refine the docked poses and provide a more dynamic picture of the drug-target complex, revealing how deuterium substitution might affect the stability and duration of these critical interactions.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bond Count | Predicted Ki (nM) |
|---|---|---|---|---|
| Revaprazan | -9.8 | Tyr801, Asp137, Glu795 | 3 | 50 |
| Revaprazan-d3 | -9.9 | Tyr801, Asp137, Glu795 | 3 | 45 |
This table presents hypothetical data for illustrative purposes.
Quantum Chemical Calculations of Deuterium Substitution Effects on Reaction Pathways and Energetics
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of molecules and the energetics of chemical reactions. These methods are particularly valuable for studying the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
In the context of this compound, quantum chemical calculations can be employed to investigate the energetics of metabolic reactions. Many drug metabolism reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-determining step. Replacing a hydrogen atom at a metabolic "hot spot" with deuterium can significantly slow down this reaction due to the higher energy required to break the stronger C-D bond.
By modeling the transition states of these metabolic reactions, quantum chemical calculations can predict the magnitude of the KIE. This information is invaluable for rational drug design, as it allows chemists to strategically place deuterium atoms at sites of metabolism to enhance the drug's metabolic stability and prolong its half-life. These calculations can also shed light on the electronic properties of this compound, such as its molecular orbital energies and electrostatic potential, which can influence its reactivity and interactions with its biological target and metabolizing enzymes.
| Parameter | Revaprazan (C-H bond cleavage) | Revaprazan-d3 (C-D bond cleavage) | Predicted Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| Activation Energy (kcal/mol) | 15.2 | 16.5 | ~5-7 |
| Zero-Point Vibrational Energy (kcal/mol) | 4.2 | 3.5 |
This table presents hypothetical data for illustrative purposes.
Predictive Modeling of Metabolic Hot Spots and Deuterium Labeling Influence on Metabolic Stability
Predictive modeling, often employing machine learning algorithms and quantitative structure-activity relationship (QSAR) models, plays a crucial role in identifying potential sites of metabolism, or "metabolic hot spots," on a drug molecule. These models are trained on large datasets of known drug metabolism data and can predict the likelihood of different parts of a new molecule undergoing metabolic transformation by various enzymes.
For Revaprazan, these predictive models can identify the specific hydrogen atoms that are most susceptible to enzymatic oxidation. By pinpointing these metabolic hot spots, medicinal chemists can strategically introduce deuterium at these positions to create this compound. The goal is to block or slow down the primary metabolic pathways, thereby improving the drug's metabolic stability.
Once the deuterated analog is designed, its metabolic stability can be further evaluated using in silico models that predict parameters such as intrinsic clearance and half-life in liver microsomes. These models take into account the physicochemical properties of the molecule and the predicted KIE at the site of deuteration. The results from these predictive models can help prioritize which deuterated analogs to synthesize and test in vitro, saving significant time and resources in the drug development process. The integration of metabolic hot spot prediction and metabolic stability modeling provides a powerful computational platform for the rational design of deuterated drugs with improved pharmacokinetic profiles. semanticscholar.org
| Metabolic Hot Spot (Position) | Predicted Metabolizing Enzyme | Predicted Intrinsic Clearance (μL/min/mg protein) - Revaprazan | Predicted Intrinsic Clearance (μL/min/mg protein) - Revaprazan-d3 | Predicted Fold Improvement in Stability |
|---|---|---|---|---|
| N-dealkylation site | CYP3A4 | 120 | 25 | 4.8 |
| Aromatic hydroxylation site | CYP2C19 | 45 | 40 | 1.1 |
This table presents hypothetical data for illustrative purposes.
Advanced Research Applications and Future Directions for Deuterated Revaprazan Analogs
Integration of Revaprazan-d3 Hydrochloride in Quantitative Proteomics and Metabolomics Research
The fields of quantitative proteomics and metabolomics aim to comprehensively identify and quantify the vast array of proteins and small-molecule metabolites within a biological system. nih.govcolumbia.edu This provides a functional snapshot of cellular activity, offering invaluable insights into disease mechanisms and drug effects. The integration of stable isotope-labeled compounds, such as this compound, is pivotal for achieving the accuracy and reproducibility required in these analyses.
In mass spectrometry (MS)-based workflows, which are the cornerstone of proteomics and metabolomics, a deuterated compound like this compound serves as an ideal internal standard. nih.govmusechem.com When added to a biological sample at a known concentration, it co-elutes with the non-labeled (endogenous or administered) Revaprazan during chromatographic separation. aptochem.com Because it is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement in the mass spectrometer. kcasbio.comresearchgate.net However, due to its slightly higher mass, its signal is distinct from the non-labeled compound. By comparing the signal intensity of the analyte to that of the known quantity of the deuterated standard, researchers can achieve precise quantification. musechem.com
This approach allows for the accurate measurement of Revaprazan's concentration in various tissues and biofluids. Furthermore, by observing how the proteome and metabolome change in response to the drug, researchers can elucidate its mechanism of action, identify biomarkers of efficacy or toxicity, and understand its impact on cellular pathways. nih.govmoravek.com Stable isotope labeling techniques are effectively used by drug metabolism scientists to better understand a drug's disposition, bioavailability, and toxicity. researchgate.net
Table 1: Applications of Deuterated Standards in Omics Research
| Research Area | Application of this compound | Research Outcome |
|---|---|---|
| Quantitative Proteomics | Internal standard for quantifying changes in protein expression post-drug administration. | Identification of protein pathways modulated by Revaprazan. |
| Metabolomics | Internal standard for tracking drug concentration and its metabolites in biological fluids. | Elucidation of metabolic fate and pharmacokinetic profile. |
| Translational ADME | Characterizing drug-metabolizing enzymes and transporters. nih.gov | Improving the translation of preclinical data to human studies. nih.gov |
| Biomarker Discovery | Correlating drug concentration with changes in specific protein or metabolite levels. | Identification of potential biomarkers for drug response. moravek.com |
Potential for this compound in Advanced Pre-clinical Imaging Modalities
Recent advancements in magnetic resonance imaging (MRI) have introduced Deuterium (B1214612) Metabolic Imaging (DMI) as a novel, non-invasive technique to probe metabolic processes in vivo. cam.ac.ukbohrium.com This modality leverages the detection of deuterium signals from administered deuterated substrates to map their metabolic fate in three dimensions. nih.gov The natural abundance of deuterium is extremely low (approximately 0.015%), creating a virtually background-free canvas for tracking the labeled compound. nih.govmdpi.com
While DMI studies have predominantly used deuterated metabolic substrates like glucose and choline (B1196258) to investigate tumor metabolism and other diseases, the potential exists to apply this technology to deuterated drugs. cam.ac.ukmdpi.com Administering this compound could, in principle, allow for its direct visualization and quantification within specific tissues or organs over time using deuterium MRI.
This application would offer several advantages over traditional methods:
Non-invasive Tracking: It would enable the longitudinal study of drug distribution and accumulation in a single animal, reducing the number of animals required for a study.
Spatial Distribution: It could provide high-resolution spatial information on where the drug concentrates, for instance, in target tissues versus organs where off-target effects might occur.
Metabolic Fate: It may be possible to distinguish the parent drug from its deuterated metabolites, providing a dynamic view of its metabolic conversion within the body. nih.gov
Although technically challenging due to the lower concentration of a drug compared to metabolic substrates like glucose, the rapid signal acquisition possible with deuterium MRI offers a pathway to overcome sensitivity issues. cam.ac.uknih.gov The development of this compound for DMI could represent a significant leap forward in preclinical pharmacokinetics, providing a window into the drug's behavior within a living organism.
Development of Novel Analytical Platforms Leveraging Deuterated Internal Standards for Enhanced Sensitivity and Specificity
The gold standard for quantitative bioanalysis in drug development is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov The robustness, accuracy, and reliability of these assays hinge critically on the use of an appropriate internal standard. aptochem.com Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the best choice for this purpose. nih.govscispace.com
The use of a SIL-IS is essential for correcting variability that can arise at multiple stages of the analytical process, including sample extraction, injection volume, and, most importantly, ionization in the mass spectrometer. aptochem.comkcasbio.com Matrix effects, caused by co-eluting components from complex biological samples (like plasma or tissue homogenates), can unpredictably suppress or enhance the analyte's signal, leading to inaccurate quantification. kcasbio.com Because a deuterated standard like this compound is chemically identical to the analyte (Revaprazan), it experiences the same matrix effects. acanthusresearch.com This co-eluting normalization is the key reason for incorporating SIL-IS into bioanalytical methods. kcasbio.com
The development of analytical platforms incorporating this compound leads to assays with:
Enhanced Precision and Accuracy: By effectively normalizing for variability, the SIL-IS significantly improves the precision and accuracy of the measurement compared to using a structural analog as an internal standard. scispace.com
Increased Robustness: The assay becomes less susceptible to variations in sample preparation or instrument performance, leading to higher throughput and lower rejection rates for analytical runs. aptochem.com
Improved Method Development: Investing in a SIL-IS often reduces method development time by half, as it helps overcome challenges related to matrix effects and assay bias from the outset. kcasbio.com
Table 2: Comparison of Internal Standard Types in LC-MS/MS Bioanalysis
| Feature | Structural Analog IS | Stable Isotope-Labeled IS (e.g., Revaprazan-d3) |
|---|---|---|
| Chromatographic Behavior | Similar, but may have different retention times. nih.gov | Co-elutes with the analyte. aptochem.com |
| Ionization Efficiency | Can differ significantly from the analyte. | Identical ionization response to the analyte. aptochem.com |
| Correction for Matrix Effects | Partial and often unreliable. kcasbio.com | Excellent and reliable correction. kcasbio.comresearchgate.net |
| Assay Accuracy | Prone to bias. kcasbio.com | High accuracy and precision. scispace.com |
| Regulatory Acceptance | Can be problematic; may require extensive justification. kcasbio.com | Preferred by regulatory agencies like the European Medicines Agency (EMA). kcasbio.com |
Emerging Research Areas for Stable Isotope-Labeled Pharmaceutical Compounds Beyond Quantification
While the primary role of compounds like this compound is as an internal standard for quantification, the application of stable isotope labeling in pharmaceutical research is expanding into several innovative areas. These emerging applications leverage the unique properties conferred by deuterium substitution to gain deeper biological insights.
Metabolic Pathway Elucidation: By administering a deuterated drug, researchers can trace its metabolic fate. simsonpharma.com Metabolites will retain the deuterium label, allowing them to be distinguished from endogenous molecules and confidently identified using mass spectrometry. This is critical for building a complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com
Studying Drug-Drug Interactions: Stable isotope labeling can be used to investigate how co-administered drugs affect each other's metabolism. For instance, a study could involve administering labeled Revaprazan alongside another drug to precisely quantify any changes in Revaprazan's metabolic rate, helping to predict and avoid adverse drug interactions.
Improving Pharmacokinetic Properties (The "Deuterium Switch"): The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov If a C-H bond is broken during a key step of a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process. This phenomenon, known as the kinetic isotope effect, can improve a drug's properties by increasing its half-life and metabolic stability. nih.govnih.govacs.org This "deuterium switch" approach has led to the development of FDA-approved drugs where deuteration provides a therapeutic advantage over the non-deuterated counterpart. nih.govbenthamdirect.com
Mechanistic Toxicology Studies: If a drug's toxicity is caused by the formation of a reactive metabolite, deuteration at the site of metabolism can reduce the formation of that toxic species. nih.gov This allows researchers to investigate the mechanisms of drug-induced toxicity and design safer medicines.
These advanced applications demonstrate that deuterated compounds are not merely analytical reagents but are versatile tools that can be used throughout the drug discovery and development process to build safer and more effective therapies. researchgate.netadesisinc.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Revaprazan |
| Deutetrabenazine |
| Deucravacitinib |
| Glucose |
Q & A
Q. What are the validated analytical methods for quantifying Revaprazan-d3 Hydrochloride in biological matrices?
this compound is commonly used as an internal standard in chromatography due to its deuterium labeling, which minimizes isotopic interference. A validated method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters for ionization (e.g., ESI+), column selection (C18 columns), and mobile phase composition (e.g., methanol/ammonium formate buffers). Calibration curves should be constructed using matrix-matched standards to account for ion suppression/enhancement effects . Method validation must include precision (intra-day/inter-day CV <15%), accuracy (85–115%), and stability under storage/processing conditions .
Q. How does the deuterium labeling in this compound influence its pharmacokinetic properties compared to the non-deuterated form?
Deuterium labeling reduces metabolic degradation via the kinetic isotope effect, particularly in cytochrome P450-mediated pathways. To assess this, comparative pharmacokinetic studies should measure parameters like half-life (), clearance (CL), and volume of distribution () in in vivo models (e.g., rodents). Isotope effects are quantified by administering both Revaprazan and Revaprazan-d3 in a crossover design, followed by LC-MS/MS analysis of plasma samples .
Q. What are the recommended storage conditions to ensure the stability of this compound?
The compound is stable under inert conditions (argon atmosphere) at -20°C, protected from light and moisture. Long-term stability studies should validate degradation thresholds using accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) with HPLC purity checks. Avoid exposure to strong acids/alkalis or oxidizing agents, as these may degrade the deuterated structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across different experimental models?
Discrepancies often arise from interspecies metabolic differences or variations in enzyme expression (e.g., CYP3A4 vs. CYP2D6). To address this:
- Conduct in vitro assays using human/animal liver microsomes or recombinant enzymes.
- Apply metabolomic profiling (HR-MS/MS) to identify species-specific metabolites.
- Validate findings with in vivo studies using knockout models or enzyme inhibitors. Document methodological details, including microsome preparation protocols and incubation conditions, to ensure reproducibility .
Q. What strategies are recommended for validating the isotopic purity of this compound in synthetic batches?
Isotopic purity (>98% deuterium incorporation) is critical for avoiding analytical bias. Use:
- Nuclear Magnetic Resonance (NMR) : H-NMR to confirm deuterium placement and absence of protiated contaminants.
- High-Resolution Mass Spectrometry (HR-MS) : Compare theoretical vs. observed isotopic abundance patterns.
- Chemical Exchange Tests : Expose the compound to deuterium-depleted solvents to assess label stability. Report deviations in purity and their impact on experimental outcomes .
Q. How should researchers design experiments to assess the environmental impact of this compound degradation products?
While ecological data are limited (see ), a tiered approach is advised:
- Acute Toxicity Screening : Use Daphnia magna or Vibrio fischeri bioluminescence assays.
- Degradation Studies : Simulate hydrolysis/photolysis under environmental conditions (pH 4–9, UV light) and analyze products via LC-HRMS.
- Soil Mobility Tests : Measure adsorption coefficients () in standardized OECD guidelines. Note that decomposition products may include toxic aromatic amines, requiring hazard assessment .
Q. What methodological considerations are critical when comparing this compound with other isotopically labeled analogs (e.g., Revaprazan-d4)?
Comparative studies must:
- Control for Isotope Effects : Use equimolar doses and identical analytical conditions.
- Validate Cross-Reactivity : Ensure MS/MS transitions are unique to each analog to prevent signal interference.
- Assay Sensitivity : Confirm lower limits of quantification (LLOQ) are comparable across analogs. Disclose all parameters in supplementary materials to enable cross-study validation .
Methodological Best Practices
- Literature Review : Use databases like PubMed and SciFinder to identify gaps in pharmacokinetic or stability data. Apply PICO/FINER frameworks to refine research questions .
- Data Reproducibility : Document experimental protocols in alignment with the "Methods" guidelines in Reviews in Analytical Chemistry (e.g., column lot numbers, MS calibration dates) .
- Ethical Reporting : Disclose conflicts of interest (e.g., vendor partnerships) and adhere to FAIR data principles for public datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
